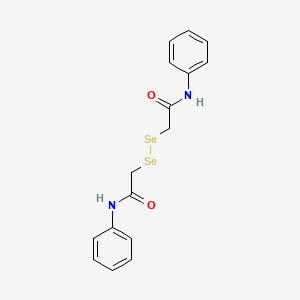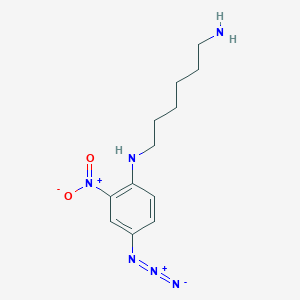
(4,6-Dimethylpyrimidin-2-yl)hydrazine;nickel(2+);dinitrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4,6-Dimethylpyrimidin-2-yl)hydrazine;nickel(2+);dinitrate is a complex compound that combines a pyrimidine derivative with nickel and nitrate ions
Vorbereitungsmethoden
The synthesis of (4,6-Dimethylpyrimidin-2-yl)hydrazine;nickel(2+);dinitrate typically involves the reaction of 4,6-dimethylpyrimidine-2-ylhydrazine with nickel nitrate under controlled conditions. The reaction is carried out in an aqueous or organic solvent, and the product is isolated through crystallization or precipitation methods. Industrial production methods may involve scaling up this reaction with optimized conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
(4,6-Dimethylpyrimidin-2-yl)hydrazine;nickel(2+);dinitrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of different oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents such as hydrogen gas or metal hydrides, resulting in the reduction of the nickel ion or the pyrimidine ring.
Substitution: The compound can undergo substitution reactions where functional groups on the pyrimidine ring are replaced by other groups. Common reagents for these reactions include halogens and alkylating agents.
Wissenschaftliche Forschungsanwendungen
(4,6-Dimethylpyrimidin-2-yl)hydrazine;nickel(2+);dinitrate has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other complex compounds and materials.
Biology: The compound’s interactions with biological molecules are studied to understand its potential as a therapeutic agent.
Medicine: Research is conducted on its potential use in drug development, particularly for its antimicrobial and anticancer properties.
Industry: The compound is explored for its use in catalysis and material science, including the development of new catalysts and advanced materials.
Wirkmechanismus
The mechanism of action of (4,6-Dimethylpyrimidin-2-yl)hydrazine;nickel(2+);dinitrate involves its interaction with molecular targets such as enzymes and receptors. The pyrimidine ring can interact with nucleic acids, while the nickel ion can coordinate with various ligands, affecting biochemical pathways. These interactions can lead to changes in cellular processes, making the compound a potential candidate for therapeutic applications.
Vergleich Mit ähnlichen Verbindungen
(4,6-Dimethylpyrimidin-2-yl)hydrazine;nickel(2+);dinitrate can be compared with similar compounds such as:
(4,6-Dimethylpyrimidin-2-yl)methanol: This compound has a similar pyrimidine ring but lacks the hydrazine and nickel components, making it less complex.
(4,6-Dimethylpyrimidin-2-yl)methanamine: Similar in structure but with an amine group instead of hydrazine, leading to different chemical properties and applications.
(4,6-Dimethylpyrimidin-2-yl)thiocyanate: Contains a thiocyanate group, which imparts different reactivity compared to the hydrazine and nickel components.
Eigenschaften
CAS-Nummer |
62945-29-3 |
|---|---|
Molekularformel |
C18H30N14NiO6 |
Molekulargewicht |
597.2 g/mol |
IUPAC-Name |
(4,6-dimethylpyrimidin-2-yl)hydrazine;nickel(2+);dinitrate |
InChI |
InChI=1S/3C6H10N4.2NO3.Ni/c3*1-4-3-5(2)9-6(8-4)10-7;2*2-1(3)4;/h3*3H,7H2,1-2H3,(H,8,9,10);;;/q;;;2*-1;+2 |
InChI-Schlüssel |
APGOZVGGQPRBDD-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=NC(=N1)NN)C.CC1=CC(=NC(=N1)NN)C.CC1=CC(=NC(=N1)NN)C.[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[Ni+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Benzenemethanol, 5-bromo-2-[[2-(hydroxymethyl)phenyl]methyl]-](/img/structure/B14499572.png)





![N-{4-Chloro-2-[1-(phenylsulfanyl)butyl]phenyl}acetamide](/img/structure/B14499606.png)

![6-{2-[2,4-Bis(sulfanylidene)-1,3-thiazolidin-5-yl]hydrazinylidene}-4-nitrocyclohexa-2,4-dien-1-one](/img/structure/B14499623.png)





